

Seliciclib: Application Notes and Protocols for In Vitro Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Seliciclib (also known as Roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. This document includes a summary of effective working concentrations, detailed experimental protocols, and diagrams illustrating its mechanism of action and experimental workflows.

Summary of Seliciclib In Vitro Working Concentrations

Seliciclib has demonstrated efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective working concentration in a specific cell line and assay. The following table summarizes IC50 values and experimental conditions from various in vitro studies.

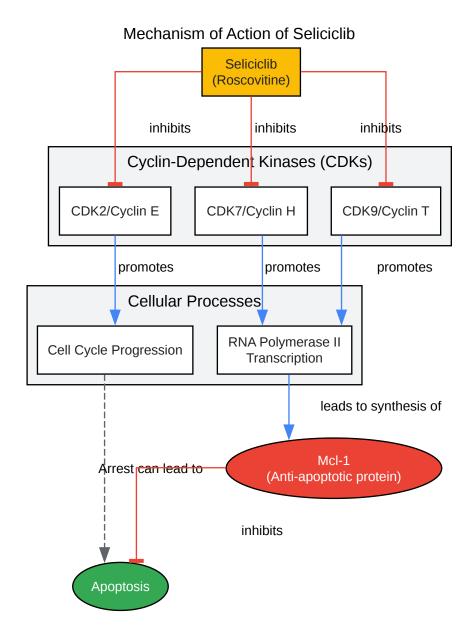


Cell Line	Assay Type	Seliciclib Concentration (IC50)	Exposure Time	Reference
Multiple Myeloma (MM)				
MM.1S, OPM2, RPMI, U266	MTT Assay	15-25 μΜ	24 hours	[1][2]
Dox-40, LR5, MM1.R (Resistant)	MTT Assay	15-25 μΜ	24 hours	[1][2]
H929, LP-1, RPMI 8226	TUNEL Assay (for apoptosis)	30 μM (twice the average IC50)	Time-course	[3]
Mantle Cell Lymphoma (MCL)				
Granta-519, NCEB-1, REC-1, JeKo-1	Cell Cycle Analysis	25-50 μΜ	24-48 hours	[4]
General Tumor Cell Lines				
Various	Cell Cycle Arrest	~15 μM (average)	Not Specified	[5]

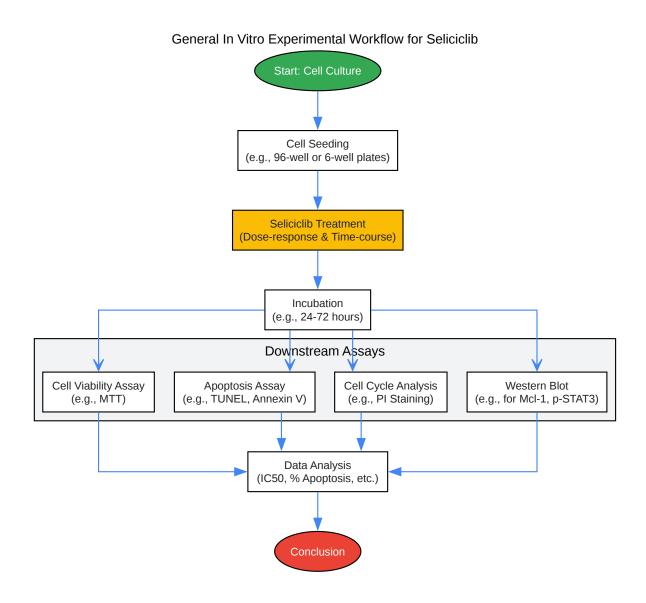
Mechanism of Action

Seliciclib is a purine analog that functions as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases (CDKs).[6][7] Its primary targets include CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T.[3][8] Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis (programmed cell death).[5][9] A key mechanism of Seliciclib-induced apoptosis involves the inhibition of RNA Polymerase II-dependent transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[1] [3][8]









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